N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-phenylacetamide

Medicinal Chemistry Lead Optimization Fragment-Based Drug Discovery

Select CAS 1210335-19-5 as your unsubstituted phenylacetamide reference standard for tetrahydrocyclopenta[c]pyrazole-focused libraries. With a molecular weight of 255 Da and predicted LogP of ~1.8, this fragment satisfies the Rule of Three—ideal for NMR/SPR-based fragment screening against Cav2.2 or kinase targets. Its clean phenyl ring electronics make it an excellent negative control for selectivity panels, enabling confident attribution of off-target activity to the core scaffold. Use it to directly quantify the contribution of the methylene spacer versus benzamide, phenoxyacetamide, or heteroaryl-acetamide analogs in your SAR studies. The commercially available free-amine precursor (CAS 885529-68-0) allows rapid parallel acylation for library enumeration.

Molecular Formula C15H17N3O
Molecular Weight 255.321
CAS No. 1210335-19-5
Cat. No. B2886227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-phenylacetamide
CAS1210335-19-5
Molecular FormulaC15H17N3O
Molecular Weight255.321
Structural Identifiers
SMILESCN1C(=C2CCCC2=N1)NC(=O)CC3=CC=CC=C3
InChIInChI=1S/C15H17N3O/c1-18-15(12-8-5-9-13(12)17-18)16-14(19)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,16,19)
InChIKeyHLZXRJAEKNMBRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-phenylacetamide (CAS 1210335-19-5): Procurement-Grade Structural and Pharmacological Baseline


N-(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-phenylacetamide (CAS 1210335-19-5) is a synthetic small molecule (MW 255.32 Da; formula C15H17N3O) belonging to the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole acetamide class . This bicyclic scaffold is a recognized privileged structure in medicinal chemistry, historically explored for N-type calcium channel (Cav2.2) blockade relevant to chronic pain, as well as kinase inhibition (JNK, CDK2) and cannabinoid receptor modulation [1]. The compound's core features a saturated cyclopentane ring fused to a pyrazole, with a 2-phenylacetamide substituent at the 3-amino position. Its structural simplicity—an unsubstituted phenyl ring—distinguishes it from bulkier analogs and provides a balanced LogP (~1.5–2.5, predicted), making it a well-behaved starting point for fragment-based screening, combinatorial library enumeration, or as a calibration standard for the broader tetrahydrocyclopenta[c]pyrazole chemotype. This guide quantifies where its structural and predicted property profile diverges from the closest commercially available analogs to inform compound selection decisions.

Why N-(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-phenylacetamide Cannot Be Replaced by Off-the-Shelf Cyclopenta[c]pyrazole Analogs


Within the 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl acetamide series, even modest changes to the N-acyl substituent produce large shifts in lipophilicity, molecular volume, and hydrogen-bonding capacity that directly impact membrane permeability, target-binding kinetics, and off-target liability . For instance, the 2,4-dimethylphenyl analog (CAS 1105251-57-7) adds 28 Da and approximately 0.8–1.2 LogP units relative to CAS 1210335-19-5, while the phenoxyacetamide variant (CAS 1105221-88-2) introduces an ether oxygen that alters torsional flexibility and solvation . The calcium channel blocker series reported by Winters et al. demonstrates that subtle substituent variations on this bicyclic core can shift Cav2.2 IC50 values by over an order of magnitude and determine whether a compound achieves in vivo efficacy in the rat CFA pain model [1]. Generic substitution—treating all tetrahydrocyclopenta[c]pyrazole acetamides as interchangeable—therefore risks selecting a molecule with dramatically different ADME and selectivity profiles, undermining SAR continuity, assay reproducibility, and lead-optimization trajectory. The quantitative evidence below details exactly where CAS 1210335-19-5 sits relative to its nearest structural neighbors.

Quantitative Differentiation of CAS 1210335-19-5 Against the Closest Commercially Available Cyclopenta[c]pyrazole Acetamide Analogs


Molecular Weight and Lipophilic Ligand Efficiency: CAS 1210335-19-5 Is the Lightest, Least Lipophilic 2-Phenylacetamide Member of the Series

CAS 1210335-19-5 possesses the lowest molecular weight (255.32 Da) among commercially cataloged 2-methyl-tetrahydrocyclopenta[c]pyrazol-3-yl acetamides bearing an aromatic acyl group . The 2,4-dimethylphenyl analog (CAS 1105251-57-7) is 283.37 Da (+28.05 Da), the 4-isopropylphenyl analog (CAS 1203315-81-4) is 297.40 Da (+42.08 Da), and the 2-phenoxyacetamide analog (CAS 1105221-88-2) is 271.31 Da (+15.99 Da) . Predicted LogP values, estimated via the XLOGP3 fragment method, are approximately 1.8 for CAS 1210335-19-5, compared to ~2.7 for CAS 1105251-57-7 and ~3.2 for CAS 1203315-81-4 [1]. The resulting lipophilic ligand efficiency (LLE = pIC50 − LogP) advantage for CAS 1210335-19-5 translates to better developability profiles when equipotent, as lower LogP correlates with reduced phospholipidosis risk and improved metabolic stability [1].

Medicinal Chemistry Lead Optimization Fragment-Based Drug Discovery

Rotatable Bond Count and Conformational Restriction: CAS 1210335-19-5 Has 4 Rotatable Bonds vs. 5–6 for Extended Analogs, Minimizing Entropic Penalty Upon Binding

The target compound contains 4 rotatable bonds (excluding the cyclopentane ring, which is conformationally constrained), compared to 5 rotatable bonds in the 2,4-dimethylphenylacetamide analog (CAS 1105251-57-7) and 5–6 rotatable bonds in the 4-isopropylphenyl analog (CAS 1203315-81-4) due to the additional methyl and isopropyl substituents . Each additional rotatable bond introduces an entropic penalty estimated at 0.5–1.5 kcal/mol upon receptor binding, and increases the number of low-energy conformers, which can reduce binding-site complementarity [1]. The phenoxyacetamide analog (CAS 1105221-88-2) introduces an ether oxygen that may enhance solubility but also adds conformational complexity via the O–CH2–C(O) linkage . CAS 1210335-19-5's simpler topology offers a cleaner enthalpic readout in biophysical assays (SPR, ITC) and more predictable binding kinetics.

Computational Chemistry Docking Conformational Analysis

Hydrogen-Bond Donor/Acceptor Profile: A Single H-Bond Donor and 3 Acceptors Provide a Balanced Pharmacophore Without Polypharmacology Risk from Excess Polar Functionality

CAS 1210335-19-5 features 1 hydrogen-bond donor (the amide NH) and 3 hydrogen-bond acceptors (amide carbonyl + two pyrazole nitrogen atoms), versus 1 donor/3 acceptors for CAS 1105251-57-7, 1 donor/3 acceptors for CAS 1203315-81-4, and 1 donor/4 acceptors for the phenoxy analog CAS 1105221-88-2 (additional ether oxygen) . While the donor/acceptor counts are broadly similar, the specific placement of the unsubstituted phenyl ring in CAS 1210335-19-5 lacks electron-donating or -withdrawing substituents, producing a neutral electrostatic surface that minimizes off-target cation-π or π-π stacking interactions seen with dimethyl-substituted phenyl rings [1]. Literature SAR for tetrahydrocyclopenta[c]pyrazole Cav2.2 blockers demonstrates that phenyl ring electronics can shift selectivity between Cav2.2 and Cav1.2 (L-type) channels, a critical selectivity determinant for cardiovascular safety [2].

Pharmacophore Modeling Selectivity Profiling Drug Design

Optimal Application Scenarios for Procuring CAS 1210335-19-5 Based on Structural Differentiation Evidence


Fragment-Based Screening Library Member: Starting Point for Cav2.2 or Kinase Lead Discovery

With a molecular weight of 255.32 Da and a predicted LogP of ~1.8, CAS 1210335-19-5 satisfies the Rule of Three (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3), making it an ideal fragment for NMR-based or SPR-based screening against the Cav2.2 calcium channel or kinase targets where the tetrahydrocyclopenta[c]pyrazole core has established precedence [1]. Its 4 rotatable bonds and single unsubstituted phenyl ring provide a clean SAR starting point—early hit elaboration can introduce substituents systematically without the confounding influence of pre-existing ring decoration found in bulkier analogs.

Calibration Standard for Tetrahydrocyclopenta[c]pyrazole Chemotype in In Vitro ADME Panels

The balanced physicochemical profile (MW 255.32, LogP ~1.8, TPSA ~50 Ų) positions CAS 1210335-19-5 as a reference compound for calibrating permeability (PAMPA, Caco-2), metabolic stability (liver microsomes), and plasma protein binding assays across a library of tetrahydrocyclopenta[c]pyrazole analogs [1]. Its intermediate lipophilicity avoids the solubility limitations of higher-LogP analogs while maintaining sufficient membrane partitioning to generate measurable permeability values, enabling head-to-head rank-ordering of newly synthesized derivatives.

Combinatorial Chemistry Building Block: Scaffold for Parallel Amide Library Synthesis

The free amine precursor (2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine, CAS 885529-68-0) is commercially available, enabling rapid parallel acylation with diverse carboxylic acids to generate focused libraries . CAS 1210335-19-5 serves as the unsubstituted phenylacetyl reference member of such libraries. Procurement of this specific compound allows direct comparison of the phenylacetamide linkage versus benzamide, phenoxyacetamide, or heteroaryl-acetamide variants, quantifying the contribution of the methylene spacer to target affinity and selectivity.

Selectivity Profiling Panel: Reference for Assessing Off-Target Activity Against Related Ion Channels and Kinases

The neutral phenyl ring electronics and minimal H-bond pharmacophore of CAS 1210335-19-5 make it a suitable negative control or baseline compound when profiling tetrahydrocyclopenta[c]pyrazole series members against selectivity panels (e.g., Cav1.2, Nav1.5, hERG, and kinase panels) [1]. Its reduced propensity for cation-π interactions relative to electron-rich dimethylphenyl analogs means that any observed off-target activity can be more confidently attributed to the core scaffold rather than to the acyl substituent, streamlining the interpretation of selectivity data.

Quote Request

Request a Quote for N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.